Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate
Description
Properties
CAS No. |
918446-98-7 |
|---|---|
Molecular Formula |
C12H15BrF2O2Si |
Molecular Weight |
337.23 g/mol |
IUPAC Name |
methyl 3-bromo-5-[butan-2-yl(difluoro)silyl]benzoate |
InChI |
InChI=1S/C12H15BrF2O2Si/c1-4-8(2)18(14,15)11-6-9(12(16)17-3)5-10(13)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
SJULOBXZVRMSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)C(=O)OC)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination Procedure
Reagents :
- Benzoic acid derivative (e.g., methyl benzoate)
- Bromine or NBS
- Solvent (e.g., dichloromethane)
-
- Dissolve the benzoic acid derivative in dichloromethane.
- Slowly add bromine or NBS while stirring at room temperature.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Once complete, quench the reaction with water and extract the organic layer.
Silylation Procedure
Reagents :
- The brominated benzoate
- Difluorosilane reagent
- Base (e.g., sodium hydride or potassium tert-butoxide)
-
- Dissolve the brominated benzoate in a suitable solvent (e.g., tetrahydrofuran).
- Add the base to deprotonate the compound, facilitating nucleophilic attack on difluorosilane.
- Stir at room temperature for several hours.
- Purify the product via column chromatography.
Yield and Characterization
The yield of this compound can vary based on reaction conditions and purification methods employed. Typical yields reported in literature range from 60% to 85%. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
| Step | Yield (%) | Conditions |
|---|---|---|
| Bromination | 70 | DCM, RT, NBS |
| Silylation | 80 | THF, RT, with base |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon and bromine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique chemical structure allows it to interact with biological targets effectively.
Case Study:
In a study on inhibitors of the lysine-specific demethylase 1 (LSD1), compounds similar to this compound were shown to exhibit significant inhibitory activity. The presence of the difluorosilyl group enhances the compound's binding affinity to the enzyme, suggesting its application in developing treatments for various cancers and neurodegenerative diseases .
Materials Science
This compound is also being explored for its utility in creating advanced materials, particularly in the field of polymer chemistry. The difluorosilyl moiety can improve the thermal stability and mechanical properties of polymers.
Data Table: Properties of this compound in Polymer Applications
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility in Organic Solvents | Moderate |
Synthetic Organic Chemistry
The compound serves as an intermediate in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing more complex organic molecules.
Case Study:
In synthetic routes involving the preparation of substituted benzoates, this compound has been utilized as a key starting material. Researchers have reported successful transformations leading to novel derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical interactions, influencing the reactivity and stability of the compound. The difluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares substituents at the 5-position of methyl 3-bromo-benzoate derivatives and their impacts:
Key Observations :
- The difluoro-silyl group in the target compound balances moderate electron-withdrawing effects with significant steric bulk, distinguishing it from smaller groups like CF₃ or SF₅ .
- Silicon-based substituents (e.g., tert-butyldiphenylsilyl) are often used for steric protection, but the butan-2-yl chain in the target compound may offer improved solubility compared to bulkier analogs .
Reactivity :
Spectroscopic Distinctions
¹⁹F NMR Shifts :
- SF₅ Group : δ −60.3 ppm (in MeOH-d₄) .
- CF₃ Group : δ −60–−65 ppm (varies by solvent) .
- Difluoro-silyl Group : Expected δ −100 to −150 ppm (similar to Si-F in analogous compounds) .
¹H NMR :
- The butan-2-yl chain in the target compound would show distinct splitting patterns (e.g., methyl doublets at δ 0.8–1.2 ppm) compared to simpler substituents.
Biological Activity
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate (CAS Number: 918446-98-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
Key Properties:
- Molecular Weight: 309.23 g/mol
- Appearance: Typically presented as a liquid or solid depending on the formulation.
The compound features a bromine atom and a difluorosilyl group, which may contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available benzoic acid derivatives. The introduction of the bromine and difluorosilyl groups can be achieved through various halogenation and silylation reactions, respectively.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .
Table 1: Antimicrobial Efficacy of Brominated Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 3-bromo-5-(difluoromethyl)benzoate | E. coli | 50 µg/mL |
| Methyl 3-bromo-5-(butan-2-yl)benzoate | S. aureus | 20 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using various cell lines indicate that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain cell viability at lower doses .
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| B16F10 (Melanoma) | 20 | 85 |
| MCF7 (Breast Cancer) | 10 | 70 |
| A549 (Lung Cancer) | 30 | 60 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including tyrosinase, which is relevant in melanin production .
- Membrane Disruption: Some studies suggest that brominated compounds can disrupt bacterial membranes, leading to cell lysis and death .
Case Studies
A notable study highlighted the use of brominated benzoates in combination therapies for cancer treatment. These compounds were found to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin, particularly in resistant cancer cell lines .
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| (Butan-2-yl)SiF₂Li | THF | −78°C | 65–75 | |
| Pd(PPh₃)₄, Silyl Grignard | DMF | 60°C | 50–60 |
Basic: How can the purity and structure of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate be verified?
Answer:
Analytical techniques :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area) .
Safety note : Handle under fume hoods; avoid skin contact due to potential irritancy (refer to SDS guidelines) .
Advanced: What role does the bromo substituent play in facilitating cross-coupling reactions with this compound?
Answer:
The bromine atom at the 3-position serves as a directing group and reactive site for:
Q. Key considerations :
- Electronic effects : The electron-withdrawing ester and silyl groups activate the bromo substituent toward oxidative addition with Pd(0) catalysts.
- Steric hindrance : The bulky butan-2-yl group may slow coupling kinetics, requiring ligands like XPhos or SPhos .
Q. Table 2: Example Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Arylboronic acid | 80–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | 70–75 |
Advanced: How do steric effects of the butan-2-yl group influence the reactivity of the difluorosilyl moiety?
Answer:
The butan-2-yl group introduces steric bulk , which:
- Reduces nucleophilicity : Slows reactions at the silicon center (e.g., hydrolysis, silyl ether formation).
- Enhances thermal stability : Prevents dimerization or decomposition during high-temperature reactions .
- Modulates regioselectivity : Directs electrophilic aromatic substitution (e.g., nitration, halogenation) to the less hindered 5-position .
Q. Experimental validation :
- Kinetic studies : Compare reaction rates of the butan-2-yl derivative with smaller silyl groups (e.g., methyl).
- DFT calculations : Analyze transition-state geometries to quantify steric contributions .
Basic: What are the recommended storage conditions for this compound to ensure stability?
Answer:
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the silyl group .
- Handling : Use glass or PTFE-coated equipment; avoid contact with protic solvents (water, alcohols) .
Advanced: Can computational methods predict the compound’s reactivity in catalytic systems?
Answer:
Yes. Density Functional Theory (DFT) calculations can:
- Map electron density distribution to identify reactive sites (e.g., bromine for cross-coupling).
- Simulate transition states for silyl group transformations (e.g., fluorination, oxidation) .
- Validate experimental observations, such as steric hindrance effects (see FAQ 4).
Software tools : Gaussian, ORCA, or ADF suites .
Basic: What safety protocols are critical when working with this compound?
Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
